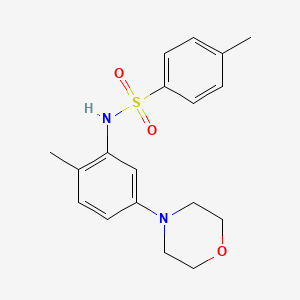
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used for various purposes in scientific research. It is a dye that has been used in histology, microbiology, and parasitology for staining purposes. In recent years, it has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of Methylene Blue in the treatment of neurodegenerative diseases is not fully understood. However, it is believed to work by increasing mitochondrial function and reducing oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress in cells. In addition, it has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease. Methylene Blue has also been shown to have an effect on the cardiovascular system, causing vasodilation and reducing blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene Blue has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are some limitations to its use. Methylene Blue can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are a number of future directions for the use of Methylene Blue in scientific research. It is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it is being investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Finally, it is being investigated for its potential use as a diagnostic tool, as it has been shown to bind to certain proteins that are characteristic of certain diseases.
Méthodes De Synthèse
Methylene Blue can be synthesized through a series of chemical reactions. The starting material is N,N-dimethylaniline, which is reacted with nitrous acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust to form N,N-dimethyl-4-aminophenol. The final step involves the reaction of N,N-dimethyl-4-aminophenol with 4-methylbenzenesulfonyl chloride to form Methylene Blue.
Applications De Recherche Scientifique
Methylene Blue has been used in a variety of scientific research applications. It has been used as a dye in histology, microbiology, and parasitology for staining purposes. In addition, it has been used as an indicator in redox titrations. More recently, Methylene Blue has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-7-17(8-4-14)24(21,22)19-18-13-16(6-5-15(18)2)20-9-11-23-12-10-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNGOUFWOXGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-1-one](/img/structure/B6638580.png)

methanone](/img/structure/B6638587.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6638598.png)


![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)

![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)